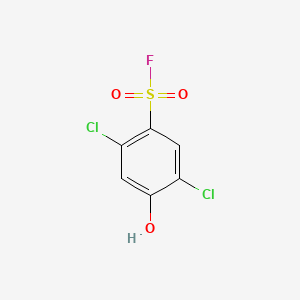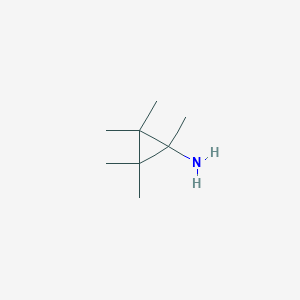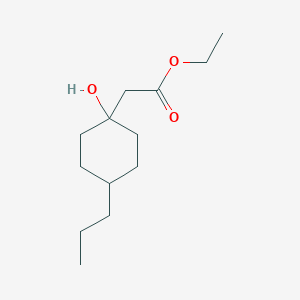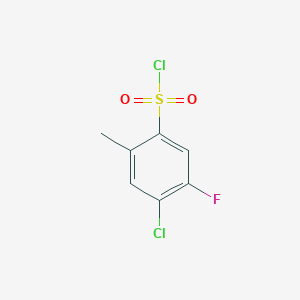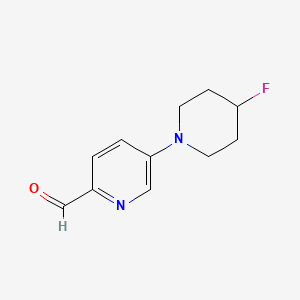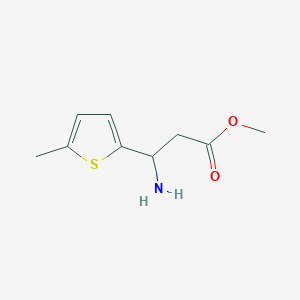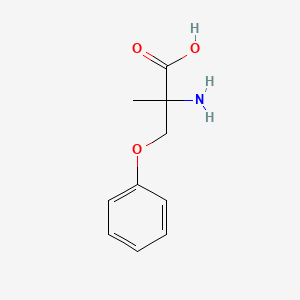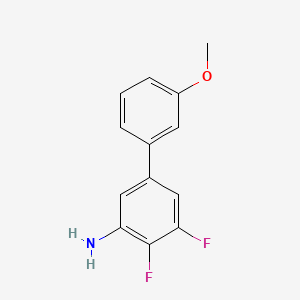
2,3-Difluoro-5-(3-methoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-(3-methoxyphenyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a methoxy group at the 3 position, and an aniline group at the 5 position on the benzene ring. The unique substitution pattern on the benzene ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(3-methoxyphenyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process can enhance the overall efficiency and safety of the production . These methods aim to reduce the number of reaction steps, minimize waste, and improve the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-5-(3-methoxyphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Applications De Recherche Scientifique
2,3-Difluoro-5-(3-methoxyphenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 2,3-Difluoro-5-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluoroaniline: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3,5-Difluoroaniline: Another similar compound with fluorine atoms at different positions, affecting its chemical behavior and applications.
2,5-Difluoroaniline:
Uniqueness
2,3-Difluoro-5-(3-methoxyphenyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C13H11F2NO |
|---|---|
Poids moléculaire |
235.23 g/mol |
Nom IUPAC |
2,3-difluoro-5-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(15)12(16)7-9/h2-7H,16H2,1H3 |
Clé InChI |
HRHBAHBNBORVQI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


